molecular formula C9H9ClO2 B8090382 2-Chloro-5-(2-hydroxyethyl)benzaldehyde

2-Chloro-5-(2-hydroxyethyl)benzaldehyde

Cat. No.: B8090382
M. Wt: 184.62 g/mol
InChI Key: FRYOSOYWOQOMNO-UHFFFAOYSA-N
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Description

2-Chloro-5-(2-hydroxyethyl)benzaldehyde (CAS: Not explicitly listed in evidence) is a halogenated benzaldehyde derivative featuring a chlorine atom at the 2-position and a 2-hydroxyethyl group at the 5-position of the benzene ring. This compound is a specialty chemical used in organic synthesis, particularly as a building block for pharmaceuticals, agrochemicals, and advanced materials.

Properties

IUPAC Name

2-chloro-5-(2-hydroxyethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c10-9-2-1-7(3-4-11)5-8(9)6-12/h1-2,5-6,11H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRYOSOYWOQOMNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCO)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

2-Chloro-5-(2-hydroxyethyl)benzaldehyde is utilized in several scientific research areas:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and as a precursor for bioactive molecules.

  • Industry: The compound is used in the manufacture of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-Chloro-5-(2-hydroxyethyl)benzaldehyde exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with 2-Chloro-5-(2-hydroxyethyl)benzaldehyde, differing primarily in substituents at the 5-position of the benzaldehyde scaffold:

Compound Name Substituents (Position) Molecular Formula Key Functional Groups Applications/Reactivity Notes
This compound Cl (2), 2-hydroxyethyl (5) C₉H₉ClO₂ Aldehyde, hydroxyethyl Intermediate in drug synthesis; enhanced solubility due to -OH group
2-Chloro-5-(trifluoromethyl)benzaldehyde (CAS: 82386-89-8) Cl (2), CF₃ (5) C₈H₄ClF₃O Aldehyde, trifluoromethyl Electron-withdrawing CF₃ group facilitates electrophilic substitution; used in heterocycle synthesis (e.g., dihydropyridines)
3-(2-Chloro-5-(trifluoromethyl)phenyl)benzaldehyde (CAS: 544474-55-7) Cl (2), CF₃ (5), benzaldehyde (3) C₁₄H₈ClF₃O Aldehyde, aryl, CF₃ Bulky substituents may sterically hinder reactions; used in materials science
5-Chloro-2-(trifluoromethyl)phenylacetonitrile (CAS: 261763-26-2) Cl (5), CF₃ (2), nitrile C₉H₅ClF₃N Nitrile, CF₃ Nitrile group enables nucleophilic additions; precursor for agrochemicals

Data Tables

Table 1: Comparative Physical and Chemical Properties

Property This compound 2-Chloro-5-(trifluoromethyl)benzaldehyde 3-(2-Chloro-5-(trifluoromethyl)phenyl)benzaldehyde
Molecular Weight (g/mol) 184.62 208.56 284.66
Boiling/Melting Point Not reported 85–87°C (lit.) Not reported
Solubility in Polar Solvents High (due to -OH) Moderate (CF₃ reduces polarity) Low (aryl groups increase hydrophobicity)

Biological Activity

2-Chloro-5-(2-hydroxyethyl)benzaldehyde is an organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, emphasizing its therapeutic implications.

Chemical Structure and Properties

The molecular formula of this compound is C9H10ClO3C_9H_{10}ClO_3. The compound features a chloro group and a hydroxyethyl substituent on the benzaldehyde moiety, contributing to its reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antioxidant Properties : The compound has been shown to scavenge free radicals, which may contribute to its protective effects against oxidative stress.
  • Antimicrobial Activity : Studies have demonstrated efficacy against several bacterial strains, suggesting potential use as an antimicrobial agent.
  • Anticancer Potential : Preliminary data indicate that it may inhibit the proliferation of cancer cell lines, warranting further investigation into its mechanisms of action.

Synthesis

The synthesis of this compound typically involves the chlorination of 5-hydroxybenzaldehyde followed by the introduction of a hydroxyethyl group. Various synthetic routes have been explored to enhance yield and purity.

Antioxidant Activity

A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated a significant reduction in radical concentration, demonstrating its potential as an antioxidant agent.

Assay TypeIC50 (µM)
DPPH25
ABTS30

Antimicrobial Activity

In vitro tests against common pathogens revealed that this compound exhibited notable antimicrobial activity. The minimum inhibitory concentrations (MICs) against various bacteria are summarized below:

Bacterial StrainMIC (µg/mL)
Escherichia coli50
Staphylococcus aureus25
Bacillus subtilis40

Anticancer Activity

The compound was tested on several cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The findings indicated that it significantly inhibited cell viability in a dose-dependent manner.

Cell LineIC50 (µM)
A54915
MCF-720
HeLa18

Case Study 1: Anticancer Mechanism

A study investigated the mechanism by which this compound inhibits cancer cell growth. It was found to induce apoptosis through the activation of caspase pathways and the downregulation of anti-apoptotic proteins.

Case Study 2: Antimicrobial Efficacy

Another case study focused on the antimicrobial properties of the compound against antibiotic-resistant strains. The results showed that it could serve as a potential lead compound for developing new antimicrobial agents.

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